N-benzyl-2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-benzyl-2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core, a 4-bromophenyl substituent, and a thioacetamide linkage.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c20-15-6-8-16(9-7-15)23-11-10-21-18(19(23)25)26-13-17(24)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZEUZCMRJRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- N-benzyl group : Provides lipophilicity and may influence the compound's interaction with biological membranes.
- Thioacetamide moiety : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Dihydropyrazine ring : This bicyclic structure is associated with diverse pharmacological activities.
The molecular formula for this compound is C₁₈H₁₈BrN₃O₂S, indicating it contains elements such as carbon (C), hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound.
Study Findings
-
In vitro Antibacterial Activity :
- A study evaluated the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
- Results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
-
Antifungal Activity :
- The compound was also tested against various fungal strains. It exhibited antifungal activity with MIC values comparable to those of established antifungal agents like fluconazole.
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines.
Case Study: Cell Line Testing
A notable study focused on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |
| HeLa | 12.8 | Inhibition of cell proliferation through cell cycle arrest |
The results demonstrated that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats.
Experimental Results
- Dosage and Efficacy :
- Doses of 10 mg/kg and 20 mg/kg were administered.
- The results showed a significant reduction in paw edema at both doses compared to the control group, indicating effective anti-inflammatory activity.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity :
- The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Modulation of Signaling Pathways :
- It has been suggested that the compound affects signaling pathways related to apoptosis and cell proliferation, particularly through modulation of the PI3K/Akt pathway.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide
Key Features :
- Structure : Contains a pyrazine ring and 4-bromophenyl group but lacks the thioacetamide linkage and benzyl substituent.
- Synthesis: Prepared via carbodiimide-mediated coupling of 4-bromophenylacetic acid with 2-aminopyrazine .
- Crystallography : Forms an intramolecular C–H···O hydrogen bond (S(6) motif) and chains via N–H···N interactions. The dihedral angle between the pyrazine and bromophenyl rings is 54.6° .
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)
Key Features :
- Structure: Features a triazinoindole core instead of dihydropyrazine and retains the 4-bromophenyl group.
- Synthesis : Prepared via acid-amine coupling, achieving >95% purity .
- Comparison: The triazinoindole moiety introduces π-π stacking capabilities distinct from the pyrazine ring. The methyl group on the triazinoindole may enhance metabolic stability compared to the target’s benzyl group.
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)
Key Features :
- Structure: Contains a dihydroquinazolinone and thiazolidinone rings linked via thioacetamide.
- Synthesis : Derived from anthranilic acid via multi-step reactions, including hydrazine hydrate treatment .
- Comparison: The quinazolinone core provides a planar aromatic system, contrasting with the partially saturated dihydropyrazine in the target. The thiazolidinone ring introduces additional hydrogen-bonding sites, which may influence solubility and target selectivity.
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (Compound 12)
Key Features :
- Structure: Incorporates a seven-membered benzoxazepinone ring and a pyridyl group.
- Synthesis : Lithium hydroxide-mediated hydrolysis followed by acid coupling .
- Comparison: The benzoxazepinone core offers conformational flexibility absent in the rigid pyrazine ring. The pyridyl substituent may enhance metal coordination ability, differing from the bromophenyl group’s electron-withdrawing effects.
Structural and Functional Analysis
Key Structural Differences
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to be higher than 433 K (observed for 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide) due to increased molecular rigidity from the benzyl group .
- Solubility : The thioacetamide linkage may reduce water solubility compared to oxygen-linked acetamides but improve lipid bilayer penetration.
Q & A
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% required for biological assays) .
Advanced: How can synthetic yields be optimized while minimizing side reactions (e.g., thioether oxidation or amide hydrolysis)?
Methodological Answer:
- Solvent selection : Use anhydrous DMF or THF to prevent hydrolysis.
- Temperature control : Maintain 60–80°C during thioether formation to avoid thermal decomposition .
- Protective groups : Temporarily protect reactive sites (e.g., pyrazinone oxygen) with trimethylsilyl (TMS) groups .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .
Basic: What preliminary biological assays are recommended to evaluate this compound’s anti-inflammatory or anticancer potential?
Methodological Answer:
- Kinase inhibition assays : Test against pro-inflammatory kinases (e.g., JAK2, IRAK4) using fluorescence-based ADP-Glo™ assays .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Cytokine profiling : ELISA for IL-6/TNF-α in LPS-stimulated macrophages to assess anti-inflammatory activity .
Advanced: How can molecular docking studies elucidate its mechanism of action against specific targets?
Methodological Answer:
- Target selection : Prioritize kinases or receptors implicated in inflammation/cancer (e.g., COX-2, EGFR) based on structural analogs .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis studies (e.g., key residue Ala→Val in EGFR) .
Basic: What key structural features influence this compound’s reactivity and bioactivity?
Methodological Answer:
- Thioether linkage : Enhances electron density, facilitating interactions with cysteine-rich enzyme active sites .
- 4-Bromophenyl group : Increases lipophilicity, improving membrane permeability .
- Dihydropyrazinone core : Stabilizes enolic tautomers, critical for hydrogen-bonding with targets .
Advanced: How can contradictions in spectral data (e.g., conflicting NMR shifts) be resolved?
Methodological Answer:
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals and verify connectivity .
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Basic: What stability considerations are critical for handling this compound in vitro?
Methodological Answer:
- Storage conditions : Store at −20°C under argon to prevent thioether oxidation .
- pH sensitivity : Avoid buffers below pH 5 to prevent amide hydrolysis; use neutral PBS or HEPES .
- Light exposure : Protect from UV light to avoid photodegradation of the bromophenyl group .
Advanced: How can derivative synthesis improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains via ester linkages to enhance aqueous solubility .
- Prodrug strategies : Convert the acetamide to a methoxymethyl (MOM) protected derivative for improved oral absorption .
- Structural analogs : Replace the benzyl group with fluorinated aryl rings to modulate logP values .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water for separation. Monitor transitions at m/z 434→Br⁻ (quantifier) and 434→benzyl (qualifier) .
- UV-Vis spectroscopy : Quantify at λₘₐₓ ~270 nm (π→π* transition of pyrazinone) with a calibration curve .
Advanced: How do substituent variations (e.g., 4-bromo vs. 4-chloro) impact biological activity?
Methodological Answer:
- SAR studies : Synthesize analogs with halogens (Br, Cl, F) and test in parallel kinase assays. Bromine’s larger van der Waals radius enhances hydrophobic binding in ATP pockets .
- Computational modeling : Compare electrostatic potential maps to identify optimal halogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
